molecular formula C47H57ClFN7O8S B609674 Gefitinib-based PROTAC 3

Gefitinib-based PROTAC 3

Numéro de catalogue B609674
Poids moléculaire: 934.5 g/mol
Clé InChI: NICKHWYZMNLEPJ-TZSMONEZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gefitinib-based PROTAC 3 is a potent EGFR PROTAC Degrader . It comprises an EGFR inhibitor gefitinib conjugated to a VHL ligand via a linker . It induces EGFR degradation in HCC827 (exon 19 del) and H3255 (L858R mutation) cells .


Synthesis Analysis

This compound is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1 . It induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion .


Chemical Reactions Analysis

This compound, by conjugating an EGFR binding element to a von Hippel-Lindau ligand via a linker, induces EGFR degradation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 934.51 and a formula of C47H57ClFN7O8S . It appears as an off-white to light yellow solid .

Applications De Recherche Scientifique

Ciblage de l'EGFR

Le Gefitinib-based PROTAC 3 cible le récepteur du facteur de croissance épidermique (EGFR), qui joue un rôle crucial dans la régulation de la croissance cellulaire, de la prolifération et de la différenciation {svg_1}. Il se compose du Gefitinib comme tête chercheuse liée à un ligand de recrutement de VHL {svg_2}.

Résistance aux médicaments anticancéreux

Le this compound a été étudié pour son potentiel à surmonter la résistance aux médicaments anticancéreux {svg_3}. En détournant la machinerie cellulaire de dégradation des protéines par l'ubiquitine-protéasome, les chimères de ciblage de la protéolyse (PROTAC), comme le this compound, offrent une modalité thérapeutique alternative aux traitements contre le cancer avec divers avantages potentiels {svg_4}.

Dégradation de l'EGFR muté

Le this compound permet la dégradation à la fois de la délétion de l'exon 19 de l'EGFR ainsi que de l'isoforme mutante contenant la mutation ponctuelle activatrice L858R, tout en épargnant l'EGFR de type sauvage {svg_5} {svg_6}. Cette dégradation sélective de l'EGFR muté par rapport à l'EGFR de type sauvage pourrait potentiellement réduire les effets secondaires associés à l'inhibition de l'EGFR.

Surmonter les mécanismes de résistance

Les PROTAC, comme le this compound, peuvent surmonter certains des mécanismes de résistance aux thérapies ciblées traditionnelles {svg_7}. Plus récemment, certains groupes ont commencé à rechercher l'utilisation des PROTAC pour dégrader avec succès les cibles mutées conférant une résistance au cancer contre les traitements de première ligne {svg_8}.

Potentiel dans les tumeurs malignes non traitables

Des PROTAC spécifiques à un certain nombre de cibles cancéreuses connues ont été développés au cours des 5 dernières années, ce qui offre de nouvelles options de rémission aux patients atteints de tumeurs malignes auparavant non traitables et fournit une base pour les composés de la génération future {svg_9}.

Découverte et développement de médicaments

Le développement du this compound représente une avancée significative dans la découverte et le développement de médicaments. Il offre une approche novatrice pour contrer l'émergence de la résistance aux médicaments, ce qui représente un défi majeur dans le domaine de l'oncologie {svg_10}.

Mécanisme D'action

    Target: Gefitinib-based PROTAC 3 binds to EGFR.

    Pathway: The VHL ligand recruits the cellular ubiquitin-proteasome system, leading to EGFR ubiquitination and subsequent degradation.

    Effect: Reduced EGFR levels impact cell signaling, proliferation, and survival.

  • Activité Biologique

    Gefitinib-based Gefitinib-based PROTAC 3 3 has been shown to be effective in disrupting protein-protein interactions both in vitro and in vivo. In vitro, Gefitinib-based this compound 3 has been shown to be effective in disrupting protein-protein interactions in a variety of cell lines, including cancer cell lines. In vivo, Gefitinib-based this compound 3 has been shown to be effective in disrupting protein-protein interactions in animal models of cancer and neurodegenerative diseases.
    Biochemical and Physiological Effects
    Gefitinib-based this compound 3 has been shown to have a variety of biochemical and physiological effects. In vitro, Gefitinib-based this compound 3 has been shown to inhibit the growth of cancer cells, as well as to modulate the expression of genes involved in the development and progression of cancer. In vivo, Gefitinib-based this compound 3 has been shown to modulate the expression of genes involved in the development and progression of cancer, as well as to modulate the activity of proteins involved in the development and progression of neurodegenerative diseases.

    Avantages Et Limitations Des Expériences En Laboratoire

    Gefitinib-based Gefitinib-based PROTAC 3 3 has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also a potent inhibitor of protein-protein interactions, which makes it an ideal tool for studying protein-protein interactions in biological systems. However, Gefitinib-based this compound 3 also has some limitations. It is not selective for specific proteins, which means that it may affect the activity of other proteins in the system. Additionally, Gefitinib-based this compound 3 is not able to penetrate cell membranes, which means that it is not suitable for studying protein-protein interactions in living cells.

    Orientations Futures

    Gefitinib-based Gefitinib-based PROTAC 3 3 has a wide range of potential applications in scientific research. Potential future directions for Gefitinib-based this compound 3 include:
    • Developing more selective this compound 3 molecules for targeting specific proteins.
    • Developing this compound 3 molecules that can penetrate cell membranes, allowing for the study of protein-protein interactions in living cells.
    • Developing this compound 3 molecules that can be used to modulate the expression of genes involved in disease states.
    • Developing this compound 3 molecules that can be used to modulate the activity of proteins involved in disease states.
    • Developing this compound 3 molecules that can be used to study the effects of protein-protein interactions on drug efficacy.
    • Developing this compound 3 molecules that can be used to study the effects of protein-protein interactions on drug resistance.
    • Developing this compound 3 molecules that can be used to study the effects of protein-protein interactions on drug toxicity.
    • Developing this compound 3 molecules that can be used to study the effects of protein-protein interactions on drug metabolism.
    • Developing this compound 3 molecules that can be used to study the effects of protein-protein interactions on cell signaling pathways.
    • Developing this compound 3 molecules that can be used to study the effects of protein-protein interactions on cell differentiation.
    • Developing this compound 3 molecules that can be used to study the effects of protein-protein interactions on cell cycle progression.
    • Developing this compound 3 molecules that can be used to study the effects of protein-protein interactions on cell death.
    • Developing this compound 3 molecules that can be used to study the effects of protein-protein interactions on cell migration.

    Safety and Hazards

    Gefitinib-based PROTAC 3 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

    Analyse Biochimique

    Biochemical Properties

    Gefitinib-based PROTAC 3 interacts with EGFR and VHL, inducing degradation of EGFR containing the activating mutation L858R or an exon 19 deletion . The nature of these interactions involves the binding of the EGFR inhibitor gefitinib to EGFR and the VHL ligand to VHL, forming a ternary complex that leads to the ubiquitination and subsequent degradation of EGFR .

    Cellular Effects

    In cellular processes, this compound influences cell function by degrading EGFR, a key player in cell signaling pathways and cellular metabolism . This degradation can impact gene expression, as EGFR is known to activate several downstream pathways that regulate genes involved in cell proliferation, survival, and other functions .

    Molecular Mechanism

    The molecular mechanism of this compound involves the formation of a ternary complex with EGFR and VHL, leading to the ubiquitination of EGFR . This post-translational modification signals for the degradation of EGFR via the proteasome, thereby reducing the levels of EGFR in the cell .

    Temporal Effects in Laboratory Settings

    The effects of this compound change over time in laboratory settings. It induces degradation of EGFR with half-maximal degradation (DC50) values of 22.3 nM and 11.7 nM in HCC827 (exon 19 del) and H3255 (L858R mutation) cells, respectively . It does not induce degradation of wild-type EGFR at concentrations up to 10 μM .

    Metabolic Pathways

    Given its mechanism of action, it likely interacts with the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

    Subcellular Localization

    Given its mechanism of action, it likely localizes to the cytoplasm where the ubiquitin-proteasome system is located .

    Méthodes De Préparation

      Synthetic Routes: Gefitinib-based PROTAC 3 is synthesized by conjugating gefitinib (an FDA-approved EGFR inhibitor) with the VHL ligand via a linker.

      Reaction Conditions: Specific synthetic routes and reaction conditions are proprietary, but the compound’s design involves precise linker chemistry.

      Industrial Production: Information on large-scale industrial production methods is not widely available due to its research-oriented nature.

  • Analyse Des Réactions Chimiques

      Reactions Undergone: Gefitinib-based PROTAC 3 does not undergo typical chemical reactions like oxidation or reduction. Instead, it exploits cellular machinery for targeted protein degradation.

      Common Reagents and Conditions: The compound’s synthesis likely involves coupling reactions, protecting group manipulations, and purification steps.

      Major Products: The primary product is the fully assembled PROTAC molecule, ready for cellular studies.

  • Scientific Research Applications: : this compound has diverse applications:

      Chemistry: It serves as a powerful tool for targeted protein degradation studies.

      Biology: Researchers use it to investigate EGFR function and degradation pathways.

      Medicine: Potential therapeutic applications include cancer treatment, especially in EGFR-driven cancers.

      Industry: While not directly used in industry, its principles inspire drug development.

  • Comparaison Avec Des Composés Similaires

      Uniqueness: Gefitinib-based PROTAC 3’s uniqueness lies in its specific EGFR targeting and PROTAC design.

      Similar Compounds: Other PROTACs exist, but none precisely mirror this combination of gefitinib and VHL ligand.

    Propriétés

    IUPAC Name

    (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NICKHWYZMNLEPJ-TZSMONEZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C47H57ClFN7O8S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    934.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Gefitinib-based PROTAC 3
    Reactant of Route 2
    Gefitinib-based PROTAC 3
    Reactant of Route 3
    Reactant of Route 3
    Gefitinib-based PROTAC 3
    Reactant of Route 4
    Reactant of Route 4
    Gefitinib-based PROTAC 3
    Reactant of Route 5
    Gefitinib-based PROTAC 3
    Reactant of Route 6
    Reactant of Route 6
    Gefitinib-based PROTAC 3

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.